Fosmidomycin Sodium, a phosphonic acid-containing antibiotic, has garnered attention due to its unique mechanism of action and its potential applications in various fields. This antibiotic has been studied for its effects on bacterial isoprenoid synthesis, which is crucial for the survival and growth of bacteria. The studies have explored its synergistic effects with other antimicrobial agents, its analogues, and the detailed mechanism of action that differentiates it from other antibiotics1 2 3 4.
Fosmidomycin has shown a broad spectrum of biological activities, not only as an antibacterial but also as an antimalarial and herbicidal agent. Its ability to inhibit a pathway that is not present in mammals makes it a promising candidate for selective targeting of pathogens. The antibiotic has demonstrated synergy with other antimicrobial agents, such as penicillins, cephalosporins, and trimethoprim, enhancing its effectiveness against a range of Enterobacteriaceae and Pseudomonas isolates. This synergy is particularly notable in strains that are resistant to other antibiotics, suggesting that Fosmidomycin could play a role in overcoming antimicrobial resistance2. Additionally, the development of Fosmidomycin analogues with N-hydroxyimidazole and N-hydroxyimidazolone as a chelating unit has expanded the potential applications of this compound, potentially leading to new therapeutic agents with improved efficacy and pharmacokinetic properties3.
Fosmidomycin Sodium Salt is a phosphonic acid derivative that exhibits significant antibacterial properties, particularly against certain gram-negative and gram-positive bacteria. It is derived from the natural product fosmidomycin, which was first isolated from Micromonospora species. The sodium salt form enhances its solubility and stability, making it suitable for various applications in scientific research and potential therapeutic uses.
Fosmidomycin was initially discovered in the 1990s from a strain of Micromonospora, a genus of actinobacteria. The compound has been studied for its ability to inhibit the growth of pathogens due to its unique mechanism of action, which targets the non-mevalonate pathway of isoprenoid biosynthesis, crucial for bacterial survival.
Fosmidomycin Sodium Salt is classified as an antibiotic and is categorized under phosphonic acid derivatives. Its chemical structure allows it to function effectively as an inhibitor of specific enzymatic processes in bacteria.
Fosmidomycin Sodium Salt can be synthesized through various chemical methods, including:
The synthesis typically requires careful control of pH and temperature to ensure optimal conversion rates and to prevent degradation of the active compound. The final product is purified through crystallization or chromatography techniques to achieve pharmaceutical-grade quality.
Fosmidomycin Sodium Salt has a molecular formula of and a molecular weight of approximately 205.08 g/mol. Its structure includes a phosphonic acid group, which is crucial for its biological activity.
Fosmidomycin Sodium Salt undergoes various chemical reactions that are significant for its antibacterial activity:
The stability of Fosmidomycin Sodium Salt can be influenced by factors such as pH, temperature, and the presence of other ions in solution. These factors must be considered when developing formulations for research or therapeutic use.
Fosmidomycin Sodium Salt inhibits bacterial growth by targeting the DXS enzyme in the non-mevalonate pathway. This pathway is essential for synthesizing isoprenoids, which are vital for cell membrane integrity and function in bacteria.
Fosmidomycin Sodium Salt has several applications in scientific research:
Fosmidomycin sodium salt (chemical name: sodium hydrogen 3-(N-hydroxyformamido)propylphosphonate; CAS 66508-37-0) was first isolated in 1978 from Streptomyces lavendulae and Streptomyces rubellomurinus strains by researchers at the Fujisawa Pharmaceutical Company (now Astellas Pharma) [1] [5]. Initially designated FR-31564, this phosphonic acid antibiotic was discovered during broad screening programs for novel antimicrobial compounds. The first chemical synthesis, documented in a 1978 patent, involved a four-step process: alkylation of an N,O-diprotected hydroxylamine with 1,3-dibromopropane, Michaelis-Becker reaction with dibutyl phosphonate, deprotection, and final formylation/acetylation [1].
The compound’s mechanism remained elusive until 1989 when Shigi identified it as an inhibitor of isoprenoid biosynthesis [1]. A pivotal discovery occurred in 1998 when Kuzuyama and colleagues demonstrated that fosmidomycin specifically inhibited 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr), the second enzyme in the methylerythritol phosphate pathway of isoprenoid biosynthesis [1] [3]. Concurrently, Jomaa’s seminal 1999 Science publication established fosmidomycin’s antimalarial activity against Plasmodium falciparum and curative efficacy in Plasmodium vinckei-infected mice [1]. This dual-action antibiotic/antimalarial profile spurred clinical development, with Kremsner conducting the first human trial for uncomplicated malaria in 2002 [1].
Table 1: Key Milestones in Fosmidomycin Development
Year | Event | Significance |
---|---|---|
1978 | Isolation from Streptomyces spp. | Initial discovery as antibacterial/antifungal agent |
1998 | Identification as Dxr inhibitor | Mechanism elucidation in Escherichia coli |
1999 | Demonstration of antimalarial efficacy | Validation against Plasmodium falciparum |
2002 | First human clinical trial (Gabon) | Proof-of-concept for malaria treatment |
2010s | Prodrug development (e.g., RCB-185) | Enhanced bioavailability and potency |
Despite promising early results, developmental challenges emerged. Fosmidomycin sodium salt exhibits suboptimal pharmacokinetics due to high hydrophilicity (calculated logP = -0.49), low oral bioavailability (20–40%), and a short plasma half-life (approximately 1.9 hours) [1] [10]. These limitations drove extensive medicinal chemistry efforts over four decades, yielding derivatives like the acetyl analog FR-900098 and lipophilic prodrugs (e.g., dipivaloyloxymethyl esters) designed to improve membrane permeability [1] [10]. Notably, the α,β-unsaturated derivative RCB-185 demonstrated 50-fold greater potency than fosmidomycin against P. falciparum (IC₅₀ = 18.3 nM versus 1021.5 nM), representing a significant advance in this chemical class [10].
Fosmidomycin sodium salt (molecular formula C₄H₉NNaO₅P; molecular weight 205.08 g/mol) features three functionally critical moieties: 1) A phosphonate group (‒PO₃²⁻) conferring acidity and metal coordination capacity; 2) A hydroxamate function (‒N(OH)C(=O)H) serving as a zinc-binding pharmacophore; and 3) A three-carbon propyl linker connecting these groups [1] [8]. This arrangement creates a high-affinity mimic of the Dxr substrate’s transition state, specifically targeting the enzyme’s active site [1] [3].
The phosphonate group’s high polarity limits cellular uptake, explaining why pathogens with efficient transporters (e.g., Escherichia coli GlpT system) are susceptible, while those lacking such systems (e.g., Mycobacterium tuberculosis) exhibit intrinsic resistance [1] [6]. Strategic structural modifications address this limitation:
Table 2: Structural Comparison of Fosmidomycin and Key Analogs
Compound | R₁ Group | R₂ Group | Anti-Pf IC₅₀ (nM) | Key Property |
---|---|---|---|---|
Fosmidomycin | -H | -H | 400-1750 | Parent compound; poor permeability |
FR-900098 | -CH₃ | -H | 511 | Improved metabolic stability |
RCB-185 (prodrug) | -CH₃ | DiPOM ester | 18.3 | Enhanced lipophilicity and potency |
Octaarginine conjugate | -H | Peptide carrier | ~200* | Mycobacterial penetration |
*Estimated from Mycobacterium smegmatis data [4].
Biophysically, fosmidomycin chelates the divalent metal ion (Mg²⁺/Mn²⁺) in Dxr’s active site through its hydroxamate oxygen and phosphonate groups, while forming hydrogen bonds with catalytic residues (e.g., Asn227, Lys228 in P. falciparum Dxr) [1] [3]. This dual interaction competitively inhibits the isomerization step of DXP to MEP. Crystallographic studies confirm that fosmidomycin occupies the DXP binding pocket, with its phosphonate group positioned near NADPH’s nicotinamide ring [3] [10]. Notably, resistance-conferring mutations map to this binding cleft, further validating the target engagement [6].
Fosmidomycin sodium salt exerts species-selective antimicrobial activity by exploiting a fundamental metabolic difference: pathogenic bacteria and apicomplexan parasites utilize the methylerythritol phosphate pathway for isoprenoid precursor (IPP/DMAPP) biosynthesis, whereas humans employ the unrelated mevalonate pathway [1] [3]. The methylerythritol phosphate pathway’s absence in mammals confers a high therapeutic index, as fosmidomycin selectively inhibits microbial Dxr without affecting human metabolism [1] [10].
Susceptibility correlates strongly with methylerythritol phosphate pathway dependence and fosmidomycin uptake mechanisms:
Table 3: Pathogen Susceptibility to Fosmidomycin Sodium Salt
Pathogen | Dxr Sensitivity (Ki, nM) | Whole-Cell IC₅₀ | Permeability Mechanism |
---|---|---|---|
Plasmodium falciparum | 21–160 | 0.4–3.7 μM | New permeability pathways |
Escherichia coli | 80–300 | 8–32 μg/mL | GlpT transporter |
Mycobacterium tuberculosis | 40–100 | >500 μM | None (impermeable wall) |
Toxoplasma gondii | 48–90 | >100 μM | None (engineered GlpT confers sensitivity) |
Fosmidomycin’s clinical validation extends beyond malaria. In vitro studies demonstrate synergistic effects with β-lactams against Gram-negative bacteria, attributed to complementary mechanisms disrupting cell wall synthesis [8]. For tuberculosis, octaarginine conjugates overcome mycobacterial resistance by enabling fosmidomycin delivery across the cell envelope, reducing Mycobacterium bovis BCG burden by >99% at 50 μM [4] [6]. Similarly, liver-stage Plasmodium berghei and sexually committed gametocytes—typically fosmidomycin-insensitive due to poor hepatocyte/parasite penetration—become susceptible when administered as cell-penetrating peptide complexes [4] [10].
Metabolomic studies reveal a secondary target: methylerythritol phosphate cytidylyltransferase (IspD), the third enzyme in the methylerythritol phosphate pathway. Fosmidomycin treatment causes unexpected accumulation of methylerythritol phosphate pathway substrates upstream of IspD, while IspD overexpression confers resistance in E. coli [3]. This suggests fosmidomycin may exhibit polypharmacology within the methylerythritol phosphate pathway, enhancing its antimetabolite activity.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9